4-Iodo-pyridine-2-carboxylic acid, sodium salt

CAS No.: 618107-88-3

Cat. No.: VC2284834

Molecular Formula: C6H3INNaO2

Molecular Weight: 270.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618107-88-3 |

|---|---|

| Molecular Formula | C6H3INNaO2 |

| Molecular Weight | 270.99 g/mol |

| IUPAC Name | sodium;4-iodopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M |

| SMILES | C1=CN=C(C=C1I)C(=O)[O-].[Na+] |

| Canonical SMILES | C1=CN=C(C=C1I)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structure

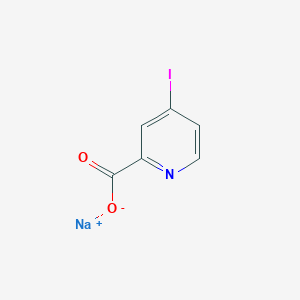

4-Iodo-pyridine-2-carboxylic acid, sodium salt is an organic compound with the molecular formula C6H3INNaO2 and a molecular weight of 270.99 g/mol . Its structure consists of a pyridine ring with an iodine substituent at the 4-position and a carboxylate group at the 2-position, where the carboxylic acid is present in its sodium salt form. This arrangement gives the compound unique chemical properties and reactivity patterns.

Basic Properties and Identifiers

The compound is identified by several standard chemical identifiers, making it easily traceable in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 618107-88-3 |

| Molecular Formula | C6H3INNaO2 |

| Molecular Weight | 270.99 g/mol |

| Form | Solid |

| MDL Number | MFCD05663508 |

| Hazard Codes | Xi (Irritant) |

These identifiers are essential for proper handling, storage, and application of the compound in research settings .

Structural Characteristics

The structural arrangement of 4-Iodo-pyridine-2-carboxylic acid, sodium salt features several key elements that contribute to its chemical behavior:

-

The pyridine ring provides an electron-deficient aromatic system with nitrogen at position 1

-

The iodine atom at position 4 serves as an excellent leaving group for various chemical transformations

-

The carboxylate group at position 2 offers coordination capabilities and increased water solubility through its sodium salt formation

This structural configuration enables the compound to participate in numerous chemical reactions while maintaining sufficient stability for practical applications.

Physical and Chemical Properties

The physical and chemical properties of 4-Iodo-pyridine-2-carboxylic acid, sodium salt determine its behavior in various environments and its utility in different applications.

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Flash Point | Not available | |

| Exact Mass | 270.911 g/mol | |

| Polar Surface Area (PSA) | 53.02 | |

| LogP | 0.04970 |

The relatively low LogP value suggests moderate water solubility, which is expected for a sodium salt form of a carboxylic acid .

Chemical Reactivity

4-Iodo-pyridine-2-carboxylic acid, sodium salt exhibits chemical reactivity typical of both pyridine derivatives and compounds containing iodine as a substituent. The iodine at the 4-position makes this compound particularly valuable in synthetic chemistry as it can participate in various coupling reactions, especially those catalyzed by transition metals.

Synthesis and Preparation Methods

The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt typically involves a multi-step process that requires careful control of reaction conditions to ensure selectivity and yield.

General Synthetic Route

The typical synthetic pathway includes:

-

Iodination of pyridine-2-carboxylic acid to introduce the iodine atom at the 4-position

-

Neutralization of the resulting 4-Iodo-pyridine-2-carboxylic acid with sodium hydroxide to form the sodium salt

This methodology requires precise control of reaction conditions to ensure selective iodination at the desired position on the pyridine ring.

Reaction Conditions and Considerations

The synthesis typically demands specific conditions:

-

Temperature control to ensure selectivity during the iodination step

-

pH regulation during the neutralization process to form the sodium salt

-

Purification techniques to remove unwanted by-products and ensure high purity of the final compound

These considerations are crucial for achieving high-quality product suitable for research applications.

Chemical Transformations and Reactions

4-Iodo-pyridine-2-carboxylic acid, sodium salt participates in various chemical transformations that highlight its utility as a building block in organic synthesis.

Substitution Reactions

Applications in Scientific Research

4-Iodo-pyridine-2-carboxylic acid, sodium salt finds applications across multiple scientific disciplines due to its unique structure and reactivity.

Pharmaceutical Development

In pharmaceutical research, this compound serves as:

-

A building block for synthesizing drug candidates with enhanced pharmacological properties

-

An intermediate in the preparation of anti-inflammatory compounds

-

A precursor for potential anticancer agents based on pyridine scaffolds

These applications stem from the compound's ability to undergo various transformations that generate molecules with drug-like properties.

Materials Science

In materials science, the compound contributes to:

-

The synthesis of functional materials with specific electronic or optical properties

-

The development of coordination polymers with potential applications in catalysis or separation science

-

The preparation of modified surfaces through covalent attachment strategies

These applications leverage the compound's functionality and reactivity to create materials with tailored properties.

Organic Synthesis

In synthetic organic chemistry, the compound serves as:

-

A versatile building block for constructing complex heterocyclic systems

-

A substrate for studying novel catalytic transformations

-

A platform for exploring structure-activity relationships in medicinal chemistry

Its utility in organic synthesis stems from the diverse transformations possible at both the iodine position and the carboxylate functionality.

Biological Activity

Research has revealed several interesting biological activities associated with 4-Iodo-pyridine-2-carboxylic acid, sodium salt and its derivatives.

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.047 mg/mL |

This antimicrobial activity suggests potential applications in developing new antibacterial agents, particularly important in the context of growing antibiotic resistance .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

These findings indicate the compound could serve as a lead structure for developing novel antifungal agents, addressing the need for more effective treatments against resistant fungal infections .

Mechanism of Action Studies

Research into the mechanism of action suggests that the biological activity may involve:

-

Interference with nucleic acid synthesis in target organisms

-

Disruption of cell wall integrity

-

Potential synergistic effects when combined with existing antimicrobial agents

Understanding these mechanisms provides valuable insights for rational drug design and optimization of antimicrobial properties.

Structure-Activity Relationships

The relationship between the chemical structure of 4-Iodo-pyridine-2-carboxylic acid, sodium salt and its biological activity provides important insights for molecular design.

Key Structural Features

Several structural elements contribute to the compound's biological activity:

-

The pyridine ring provides a scaffold recognized by various biological targets

-

The iodine substituent influences lipophilicity and electronic properties

-

The carboxylate group enhances water solubility and may participate in specific interactions with biological targets

Comparison with Related Compounds

When compared to related pyridine derivatives, 4-Iodo-pyridine-2-carboxylic acid, sodium salt shows distinct properties:

| Compound | Key Differences | Impact on Activity |

|---|---|---|

| Picolinic Acid | Lacks iodine at position 4 | Lower antimicrobial activity |

| Nicotinic Acid | Carboxyl group at position 3 instead of 2 | Different biological target profile |

| Isonicotinic Acid | Carboxyl group at position 4 instead of 2 | Altered receptor binding properties |

These comparisons highlight the specific contribution of the iodine substituent and the positioning of the carboxylate group to the compound's biological activity.

These classifications require appropriate safety measures during storage, handling, and disposal.

Regulatory Considerations

Regulatory information relevant to 4-Iodo-pyridine-2-carboxylic acid, sodium salt includes:

| Regulatory Aspect | Information |

|---|---|

| HS Code | 2933399090 |

| Tax Classification | "Other compounds containing an unfused pyridine ring in the structure" |

These regulatory designations are important for proper documentation, especially in research settings where compliance with chemical regulations is mandatory.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume